Isoprinosine
説明
Isoprinosine, also known as inosine pranobex, is a synthetic compound with immunomodulatory and antiviral properties. It has been investigated for its potential therapeutic effects in various viral infections and immune-related conditions. The compound has been studied in the context of multiple sclerosis, respiratory tract infections, AIDS-related complex symptoms, subacute sclerosing panencephalitis (SSPE), Pneumocystis carinii pneumonia (PCP), herpesvirus infections, and immune functions in uremic patients and individuals with autoimmune diseases .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of Isoprinosine comprises inosine, a nucleoside, and dimethylaminoisopropanol, a moiety with immunomodulatory effects. The structure is designed to enhance the drug's ability to modulate the immune system and exert antiviral activity. The specific interactions of Isoprinosine with immune cells and viral components would be determined by this molecular configuration .
Chemical Reactions Analysis
Isoprinosine's chemical reactions within the body involve its immunomodulatory effects, such as the stimulation of T-lymphocytes and the potential inhibition of enzymes critical for the life cycle of certain pathogens, like Pneumocystis carinii. The compound's components may interfere with viral replication or modulate the immune response to enhance the body's ability to fight infections .
Physical and Chemical Properties Analysis
The physical and chemical properties of Isoprinosine, such as solubility, stability, and pharmacokinetics, would influence its absorption, distribution, metabolism, and excretion in the body. These properties are crucial for the drug's efficacy and safety profile. While the provided papers do not detail these properties, they are essential considerations in the drug's development and clinical use .
Relevant Case Studies
Several clinical trials and studies have been conducted to evaluate the efficacy of Isoprinosine in various conditions. For instance, in multiple sclerosis, Isoprinosine did not show a significant effect on clinical disability or MRI abnormalities . In preventing recurrent respiratory infections in children, Isoprinosine increased T-lymphocyte numbers but did not reduce infection frequency or severity . In patients with AIDS-related complex symptoms, Isoprinosine showed potential benefits in increasing T4+ cell counts and improving clinical symptoms . In SSPE, Isoprinosine led to long-term remissions in a subset of patients . The drug also demonstrated potential in decreasing the progression to AIDS by preventing PCP . Its anti-herpesvirus action was found to be condition-dependent . Isoprinosine partially restored impaired interleukin-2 production and Tac antigen expression in AIDS patients . It enhanced PHA responses and had a potential effect on natural killer cell activity in uremic patients . The compound also augmented phytohemagglutinin-induced lymphocyte proliferation . Lastly, Isoprinosine affected in vitro immune functions of lymphocytes from patients with autoimmune diseases, suggesting potential therapeutic value .
科学的研究の応用
-
Subacute Sclerosis Panencephalitis (SSPE)
- Application : Isoprinosine is used in the treatment of SSPE, a rare, slowly progressive, and frequently fatal neurodegenerative disorder caused by measles virus .
- Method : Isoprinosine is administered orally as part of the treatment regimen . The dosage and duration of treatment may vary depending on the patient’s condition and the physician’s discretion.
- Results : While there is no cure for SSPE, treatment with Isoprinosine may be beneficial in slowly progressive cases . It has been associated with long-term remissions in some patients .
-
Herpes Simplex Virus (HSV) Infections
-
Human Papilloma Virus (HPV) Infections
- Application : Isoprinosine is used for the treatment of HPV infections, both benign and oncogenic .
- Method : Isoprinosine is usually administered in combination with other treatment methods, such as CO2 laser and podophyllotoxin .
- Results : Isoprinosine has been found to be a very safe and effective alternative therapy for HPV infections .
-
Human Immunodeficiency Virus (HIV)
-
Influenza and Acute Respiratory Infections
- Application : Isoprinosine is used for the treatment of subjects with confirmed acute respiratory viral infections .
- Results : A Phase 4 clinical study showed that Isoprinosine is safe for treatment of patients with acute respiratory viral infections and is effective in the resolution of influenza-like symptoms in individuals less than 50 years of age .
-
Cytomegalovirus and Epstein–Barr Virus Infections
-
Gut Microbiota Remodeling
- Application : Recent studies have revealed a critical link between inosine and gut microbiota impacting anti-tumor, anti-inflammatory, and antimicrobial responses in a context-dependent manner .
- Results : The beneficial effects of inosine have been demonstrated with the preclinical and clinical use of Isoprinosine .
-
Cancer, Infection, Inflammation, and Cardiovascular and Neurological Diseases
- Application : Isoprinosine is emerging as a highly versatile bioactive compound and second messenger of signal transduction in cells with diverse functional abilities in different pathological states .
- Results : A more thorough understanding of the mechanistic roles of inosine and how it regulates disease pathologies will pave the way for future development of therapeutic and preventive modalities for various human diseases .
-
Gut Microbiota Remodeling
- Application : Recent studies have revealed a critical link between inosine and gut microbiota impacting anti-tumor, anti-inflammatory, and antimicrobial responses in a context-dependent manner .
- Results : The beneficial effects of inosine have been demonstrated with the preclinical and clinical use of Isoprinosine .
-
Cancer, Infection, Inflammation, and Cardiovascular and Neurological Diseases
- Application : Isoprinosine is emerging as a highly versatile bioactive compound and second messenger of signal transduction in cells with diverse functional abilities in different pathological states .
- Results : A more thorough understanding of the mechanistic roles of inosine and how it regulates disease pathologies will pave the way for future development of therapeutic and preventive modalities for various human diseases .
Safety And Hazards
Isoprinosine is generally well-tolerated. The only untoward effects seen were occasional transient nausea associated with the ingestion of a large number of tablets or a transient rise in serum and urinary uric acid with no resultant sequelae . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .
将来の方向性
Isoprinosine has shown promising results in rheumatoid arthritis where clinical improvement has been observed two to six weeks after the onset of treatment . It has also been suggested for use in new therapeutic indications, such as neurological and psychiatric disorders . Further well-designed and executed trials are warranted to support the use of Isoprinosine against viral infections apart from those already approved, and to establish its use in clinical practice .
特性
IUPAC Name |
4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;1-(dimethylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5.3C9H9NO3.3C5H13NO/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18;3*1-6(11)10-8-4-2-7(3-5-8)9(12)13;3*1-5(7)4-6(2)3/h2-4,6-7,10,15-17H,1H2,(H,11,12,18);3*2-5H,1H3,(H,10,11)(H,12,13);3*5,7H,4H2,1-3H3/t4-,6-,7-,10-;;;;;;/m1....../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDCUKJMEKGGFI-QCSRICIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H78N10O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021342 | |
Record name | Inosine acedobene dimepranol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401021342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1115.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Inosine pranobex | |
CAS RN |
36703-88-5 | |
Record name | Inosine pranobex [BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036703885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Inosine acedobene dimepranol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401021342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Inosine, compound with (2-hydroxypropyl)dimethylammonium p-acetamidobenzoate (1:3) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.313 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INOSINE PRANOBEX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1SO0V223F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。